![molecular formula C18H19N3OS B2406860 2-cyano-N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 750599-38-3](/img/structure/B2406860.png)
2-cyano-N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Antitumor Activities
2-Cyano-N-[4-(4-Cyclohexylphenyl)-1,3-Thiazol-2-yl]Acetamide has been utilized in the synthesis of various heterocyclic compounds with potential antitumor applications. These derivatives, including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, exhibit significant antiproliferative activity against several cancer cell lines, such as breast adenocarcinoma, non-small cell lung cancer, and CNS cancer (Shams et al., 2010).
Antimicrobial Applications
The compound has also been involved in synthesizing novel heterocyclic compounds with antimicrobial properties. Studies indicate that these synthesized products, which incorporate a sulfonamide moiety, show promising antibacterial and antifungal activities. This includes compounds with thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives (Darwish et al., 2014).
Dye Synthesis for Textile Applications
Another application is in the field of textile dyeing and finishing. Compounds derived from this compound have been used to synthesize acyclic and heterocyclic dye precursors. These dyes, evaluated for their antimicrobial activities, have shown efficiency in dyeing nylon, acetate, and polyester fabrics, combining functional utility with aesthetic enhancement (Shams et al., 2011).
Insecticidal Properties
This compound has also been explored for its potential in insecticidal applications. For instance, derivatives synthesizing various heterocycles like pyrrole, pyridine, coumarin, and thiophene have been assessed for their efficacy against the cotton leafworm, Spodoptera littoralis. The study highlights the potential of these compounds as innovative insecticidal agents (Fadda et al., 2017).
Propriétés
IUPAC Name |
2-cyano-N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c19-11-10-17(22)21-18-20-16(12-23-18)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h6-9,12-13H,1-5,10H2,(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTPQGAFWSPAST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid](/img/structure/B2406779.png)

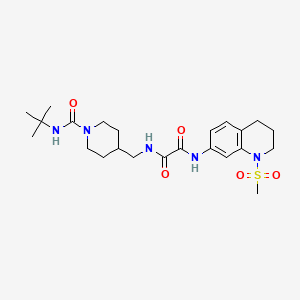
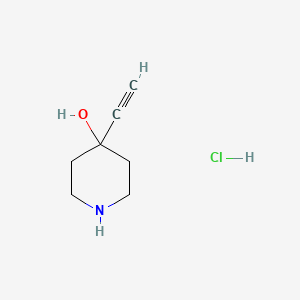
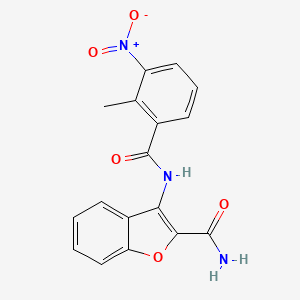
![1-Oxa-6-azaspiro[3.4]octane acetate](/img/structure/B2406785.png)

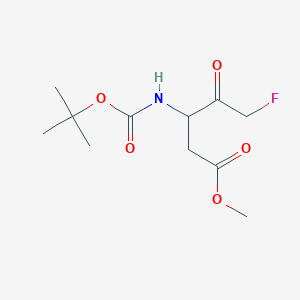
![N-(2,5-dimethylphenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2406794.png)
![N-[(4-hydroxy-6-methyl-5-oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-9-yl)methyl]acetamide](/img/structure/B2406795.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)pivalamide](/img/structure/B2406796.png)
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2406797.png)
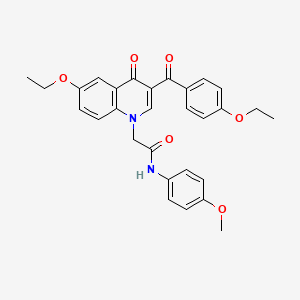
![5-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]furan-2-carboxamide](/img/structure/B2406799.png)